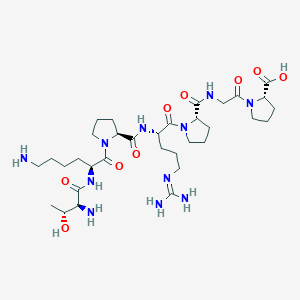
2-甲基-6-(2-苯乙烯基)吡啶
描述
2-Methyl-6-(2-phenylethenyl)pyridine is a methylpyridine that consists of 2-methylpyridine bearing an additional phenylethynyl group at position 6 . It is a potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors . It is also a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate (mGlu) receptor subtype 5 (mGluR5 or mGluR 5) in the central nervous system (CNS) .
Molecular Structure Analysis
The molecular formula of 2-Methyl-6-(2-phenylethenyl)pyridine is C14H13N . The InChI representation isInChI=1S/C14H13N/c1-12-6-5-9-14 (15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ . The Canonical SMILES representation is CC1=NC (=CC=C1)C=CC2=CC=CC=C2 .
科学研究应用
Antagonist for Metabotropic Glutamate Receptor Subtype mGluR5
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 .
Liquid Crystal for LCDs
Originally, MPEP was patented as a liquid crystal for LCDs before it was developed by the pharmaceutical company Novartis in the late 1990s .
Neuroprotective Effects
MPEP was found to produce neuroprotective effects following acute brain injury in animal studies . This is likely due to its antagonistic action on mGluR5 and weak NMDA antagonism .
Antidepressant and Anxiolytic Effects
Research has shown that MPEP can produce antidepressant and anxiolytic effects in animals .
Reduction of Morphine Withdrawal Effects
MPEP has been shown to reduce the effects of morphine withdrawal , most likely due to direct interaction between mGluR5 and the μ-opioid receptor .
Lead Compound for More Potent and Selective mGluR5 Antagonists
The main significance of MPEP has been as a lead compound to develop more potent and selective mGluR5 antagonists such as MTEP .
Reduction of Self-administration of Addictive Substances
Recently, it was shown that MPEP can reduce self-administration of nicotine , cocaine , ketamine, and heroin in animals .
Possesses Weak Reinforcing Effects
MPEP was also shown to possess weak reinforcing effects by itself .
作用机制
Target of Action
2-Methyl-6-(2-phenylethenyl)pyridine, also known as MPEP, is a research drug that primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, particularly in synaptic activity .
Mode of Action
MPEP acts as a selective antagonist for the mGluR5 receptor . This means it binds to this receptor and inhibits its activity. In addition to this, MPEP also acts as a weak NMDA antagonist and a positive allosteric modulator of another subtype, mGlu4 . There is also evidence for a functional interaction between mGluR5 and NMDA receptors in the same populations of neurons .
Biochemical Pathways
The primary biochemical pathway affected by MPEP is the glutamatergic pathway, specifically through the inhibition of mGluR5 receptors . This inhibition can lead to a decrease in glutamate-mediated neuronal toxicity . Additionally, MPEP’s action as a weak NMDA antagonist suggests it may also affect the NMDA receptor pathway .
Pharmacokinetics
It is known that mpep is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Result of Action
MPEP has been found to produce neuroprotective effects following acute brain injury in animal studies . It has also been shown to produce antidepressant and anxiolytic effects in animals . Furthermore, MPEP has been found to reduce the effects of morphine withdrawal , most likely due to direct interaction between mGluR5 and the μ-opioid receptor .
未来方向
属性
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-phenylethenyl)pyridine | |
CAS RN |
7370-21-0, 6266-99-5 | |
| Record name | SIB 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIB 1893 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIB-1893 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



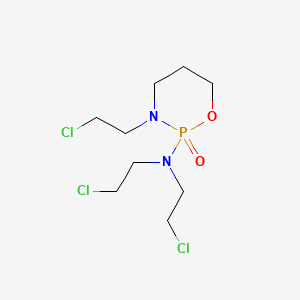
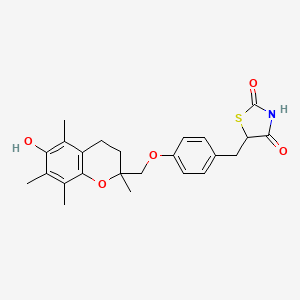

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
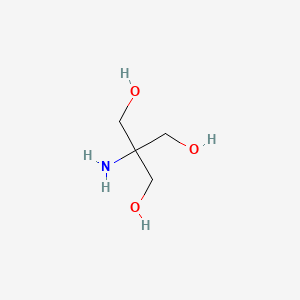
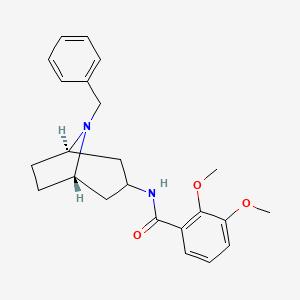

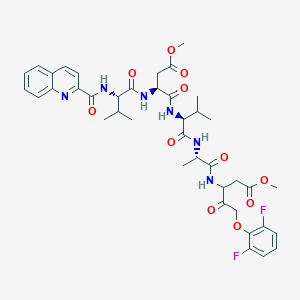
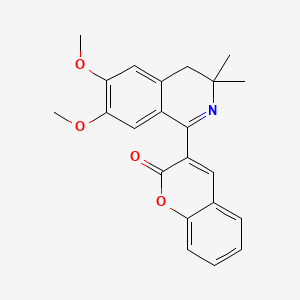
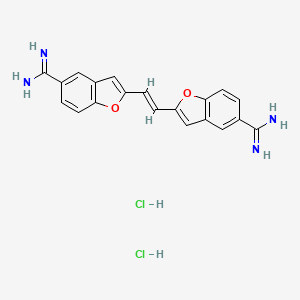

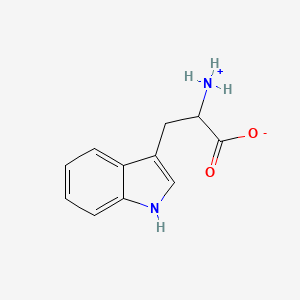
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
